4-Pyrimidinamine, 5-methyl-2-(methylthio)-
Description
4-Pyrimidinamine, 5-methyl-2-(methylthio)- is a pyrimidine derivative featuring a six-membered aromatic ring with two nitrogen atoms. The compound is substituted at position 5 with a methyl group (-CH₃) and at position 2 with a methylthio (-SCH₃) moiety. Pyrimidines are foundational in nucleic acids and vitamins, and their derivatives are explored for diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties .
Properties
CAS No. |
54308-64-4 |
|---|---|
Molecular Formula |
C6H9N3S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
5-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C6H9N3S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3,(H2,7,8,9) |
InChI Key |
GSAVMWCLXXJBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-methylpyrimidine with methylthiolate anion, followed by amination at the 4-position. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation
Substitution: Various nucleophiles under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones
Substitution: N-substituted pyrimidines
Scientific Research Applications
5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions and nature of substituents critically influence reactivity, solubility, and biological interactions. Key analogues include:
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : Methylthio groups increase logP values, enhancing blood-brain barrier penetration but risking hepatotoxicity .
- Solubility : Hydroxyl or carboxylic acid substituents improve aqueous solubility, favoring renal excretion .
- Metabolic Stability : Methylthio groups may undergo oxidative metabolism to sulfoxides or sulfones, altering activity .
Biological Activity
4-Pyrimidinamine, 5-methyl-2-(methylthio)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory effects. This article synthesizes various research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a methylthio group at the 2-position. This structure is significant as it influences the compound's interaction with biological targets.
Antiproliferative Effects
Research indicates that derivatives of pyrimidines, including 4-pyrimidinamine compounds, exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can inhibit cell proliferation through mechanisms involving microtubule depolymerization.
- Case Study : In one study, a series of pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against MDA-MB-435 human cancer cells. The most potent compound exhibited an IC50 value of approximately 9.0 nM, indicating strong antiproliferative effects compared to other derivatives with higher IC50 values ranging from 40 nM to over 100 nM .
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| 4-Pyrimidinamine Derivative | 9.0 | Microtubule depolymerization |
| Other Derivatives | >40-125 | Varies (less potent) |
Anti-inflammatory Properties
In addition to its anticancer potential, 4-pyrimidinamine derivatives have been studied for their anti-inflammatory properties. Pyrimidines have been shown to inhibit key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS).
- Research Findings : One study reported that certain pyrimidine derivatives significantly suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 Inhibition IC50 (μmol) |
|---|---|
| Pyrimidine Derivative A | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
The mechanisms underlying the biological activities of 4-pyrimidinamine involve interactions with specific molecular targets:
- Microtubule Dynamics : The compound's structural features allow it to bind effectively to tubulin, leading to microtubule depolymerization, which is crucial for its antiproliferative effects in cancer cells.
- Enzyme Inhibition : The inhibition of enzymes such as COX-2 by pyrimidine derivatives suggests that they may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
